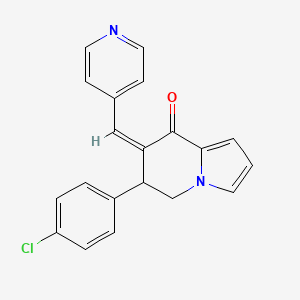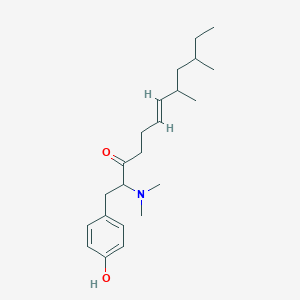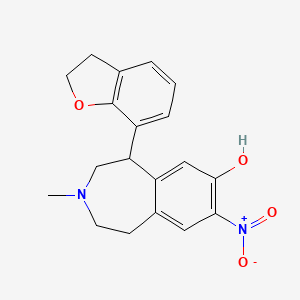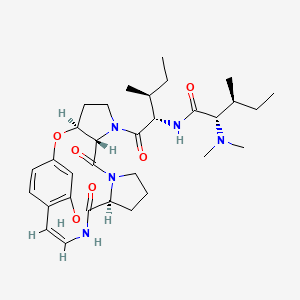
9-Dihydrobaccatin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Dihydrobaccatin III is a natural product found in Taxus chinensis and Taxus canadensis with data available.
Scientific Research Applications
Antitumor Activity : 9-Dihydrobaccatin III and its analogs have demonstrated notable antitumor activity. A study by Klein et al. (1995) isolated 13-acetyl-9(R)-dihydrobaccatin III from Taxus canadensis, leading to the creation of various 9(R)-dihydrotaxane analogs. These analogs displayed significant stability, water solubility, antimicrotubule, and tumor cell cytotoxicity activities, akin to taxol, a well-known anticancer agent (Klein et al., 1995).
Synthesis and Structure Activity Relationships : Maring et al. (1994) explored C-3′-N-Acyl analogs of 9(R)-dihydrotaxol, synthesized from 7-triethylsilyl-9(R)-dihydrobaccatin III. These analogs were tested in microtubule assembly assays and in vitro cytotoxicity assays, demonstrating significant activities, particularly with alkylcarbamate substitutions (Maring et al., 1994).
Isolation from Cell Cultures : Research by Ketchum et al. (1999) successfully isolated 9-dihydrobaccatin III and related taxoids from cell cultures of Taxus canadensis. These taxoids were identified as potential value in the synthesis of taxoid analogues, underscoring the importance of 9-dihydrobaccatin III in medicinal chemistry (Ketchum et al., 1999).
Derivatives and Reactivity Studies : The reactivity of 9-dihydrobaccatin III derivatives has been a subject of interest. Py and Khuong-Huu (1995) studied the reactivity of 10-deacetylbaccatin III towards samarium II reagents, leading to the synthesis of various derivatives like 9β-dihydro-10-deacetylbaccatin III. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Py & Khuong-Huu, 1995).
Anticancer Activity Evaluation : Sah et al. (2020) conducted a study evaluating the anticancer activity of enzymatically synthesized Baccatin III, an intermediate precursor of Taxol, which is derived from 9-dihydrobaccatin III. They found that it exhibited cytotoxic properties against various human cancer cell lines, demonstrating its potential as a significant compound in cancer research (Sah et al., 2020).
Enhancement of MHC-restricted Antigen Presentation : Interestingly, a study by Lee et al. (2011) revealed that Baccatin III, a precursor for the semisynthesis of taxol derived from 9-dihydrobaccatin III, can enhance MHC-restricted antigen presentation in dendritic cells. This indicates potential immunomodulatory activities, which could be significant in the development of new cancer therapies (Lee et al., 2011).
properties
Product Name |
9-Dihydrobaccatin III |
|---|---|
Molecular Formula |
C31H40O11 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12-diacetyloxy-1,9,11,15-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H40O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31+/m0/s1 |
InChI Key |
NEAUUILPXJLPHE-UFJLMRSISA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
synonyms |
9-dihydro-baccatin III 9-dihydrobaccatin III |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Di[chloro(2-chlorophenyl)methylidene]hydrazine](/img/structure/B1244508.png)
![4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid](/img/structure/B1244510.png)



![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1244515.png)



![N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide](/img/structure/B1244520.png)

![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7b-hydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1244523.png)

